N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide
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Overview
Description
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a furan ring, and an ethanesulfonamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withEquilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Analogues of similar compounds have been shown to inhibit ents . The inhibition of these transporters can affect the uptake of nucleosides, which are crucial for various cellular functions.
Biochemical Pathways
The inhibition of ENTs can affect several biochemical pathways. ENTs are involved in the transport of nucleosides across cell membranes, which are essential for nucleotide synthesis and the regulation of adenosine function . Therefore, the inhibition of these transporters can potentially disrupt these processes.
Result of Action
The inhibition of ENTs by this compound could potentially lead to a decrease in nucleoside uptake, affecting nucleotide synthesis and the regulation of adenosine function . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-fluoroaniline with ethylene oxide to form 4-(4-fluorophenyl)piperazine.
Attachment of the Furan Ring: The next step involves the alkylation of the piperazine intermediate with a furan-2-yl ethyl halide under basic conditions to yield the desired intermediate.
Sulfonamide Formation: Finally, the intermediate is reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-(4-aminophenyl)piperazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.
Biological Studies: The compound is used in studies to understand receptor-ligand interactions, particularly with serotonin and dopamine receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to optimize its efficacy and safety profile.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide
- N-(2-(4-(4-bromophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide
- N-(2-(4-(4-methylphenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide
Uniqueness
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its pharmacological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target receptors, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3S/c1-2-26(23,24)20-14-17(18-4-3-13-25-18)22-11-9-21(10-12-22)16-7-5-15(19)6-8-16/h3-8,13,17,20H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPBCJBLSZUMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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